![molecular formula C13H14ClN3O B2432883 (4R)-4-Azido-6-chlorospiro[3,4-dihydrochromene-2,1'-cyclopentane] CAS No. 2227649-25-2](/img/structure/B2432883.png)
(4R)-4-Azido-6-chlorospiro[3,4-dihydrochromene-2,1'-cyclopentane]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R)-4-Azido-6-chlorospiro[3,4-dihydrochromene-2,1’-cyclopentane] is a spirocyclic compound characterized by its unique structural features. The compound contains an azido group and a chlorine atom attached to a spiro[3,4-dihydrochromene-2,1’-cyclopentane] framework. This structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-Azido-6-chlorospiro[3,4-dihydrochromene-2,1’-cyclopentane] typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and reagents to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial production process.
化学反应分析
Types of Reactions
(4R)-4-Azido-6-chlorospiro[3,4-dihydrochromene-2,1’-cyclopentane] undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other nitrogen-containing derivatives.
Reduction: Reduction of the azido group can yield amines or other reduced nitrogen species.
Substitution: The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azido group may yield nitro derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted spirocyclic compounds with different functional groups.
科学研究应用
(4R)-4-Azido-6-chlorospiro[3,4-dihydrochromene-2,1’-cyclopentane] has diverse applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in biochemical studies and drug discovery.
作用机制
The mechanism of action of (4R)-4-Azido-6-chlorospiro[3,4-dihydrochromene-2,1’-cyclopentane] involves its interaction with molecular targets through its azido and chlorine substituents. These interactions can modulate various biochemical pathways, depending on the specific application. For example, the azido group can participate in click chemistry reactions, while the chlorine atom can influence the compound’s reactivity and binding affinity .
相似化合物的比较
Similar Compounds
- (4R)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1’-cyclopentane]
- (4R)-4-Azido-6-bromospiro[3,4-dihydrochromene-2,1’-cyclopentane]
- (4R)-4-Azido-6-iodospiro[3,4-dihydrochromene-2,1’-cyclopentane]
Uniqueness
Compared to similar compounds, (4R)-4-Azido-6-chlorospiro[3,4-dihydrochromene-2,1’-cyclopentane] offers unique reactivity due to the presence of the chlorine atom. This can influence its chemical behavior, making it more suitable for specific applications where chlorine’s electronic effects are beneficial .
属性
IUPAC Name |
(4R)-4-azido-6-chlorospiro[3,4-dihydrochromene-2,1'-cyclopentane] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c14-9-3-4-12-10(7-9)11(16-17-15)8-13(18-12)5-1-2-6-13/h3-4,7,11H,1-2,5-6,8H2/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGDMWVIHISHGU-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(C3=C(O2)C=CC(=C3)Cl)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(C1)C[C@H](C3=C(O2)C=CC(=C3)Cl)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
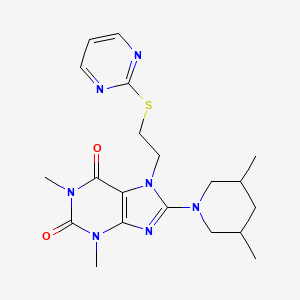
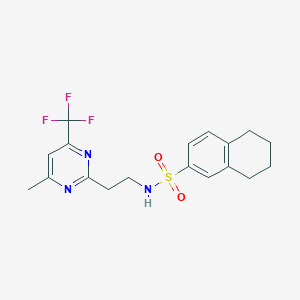
![3-[5-(2-Cyclopentylethyl)-1,2,4-oxadiazol-3-yl]-6-fluoro-1-methyl-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2432805.png)
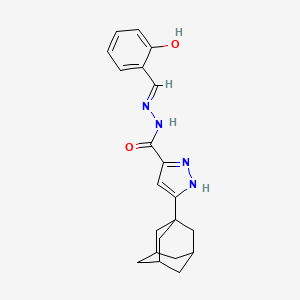
![7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2432810.png)
![2-(1H-pyrrol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2432811.png)
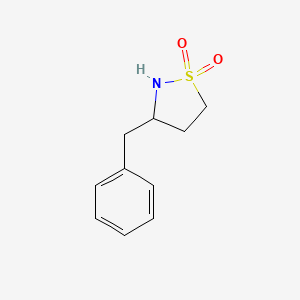
![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
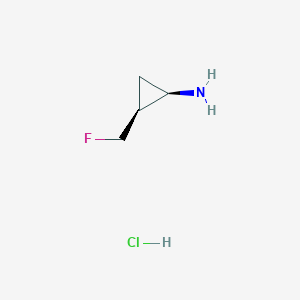
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide](/img/structure/B2432818.png)
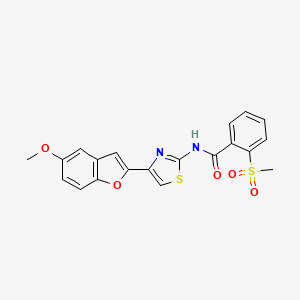
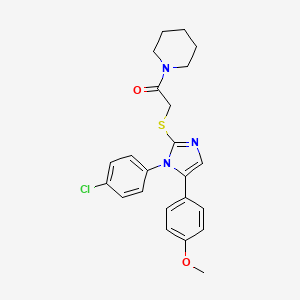
![6-(2H-1,3-benzodioxol-5-yl)-2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2432822.png)

